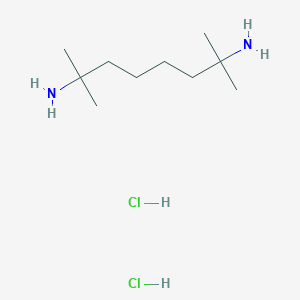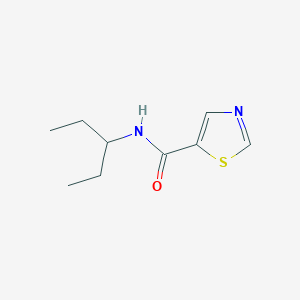![molecular formula C12H11Br2NO B13501072 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide typically involves the reaction of 3-hydroxypyridine with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction reactions: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Wissenschaftliche Forschungsanwendungen
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also interact with receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
4-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but lacks the phenoxy substituent, leading to different reactivity and applications.
3-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but lacks the phenoxy substituent, leading to different reactivity and applications.
4-(Bromomethyl)phenol: This compound has a similar bromomethyl group but lacks the pyridine ring, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C12H11Br2NO |
|---|---|
Molekulargewicht |
345.03 g/mol |
IUPAC-Name |
3-[4-(bromomethyl)phenoxy]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrNO.BrH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H,8H2;1H |
InChI-Schlüssel |
HPBVMBDDUBNLKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


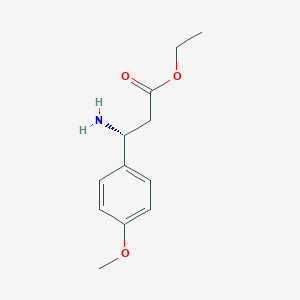


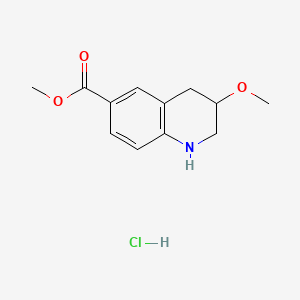

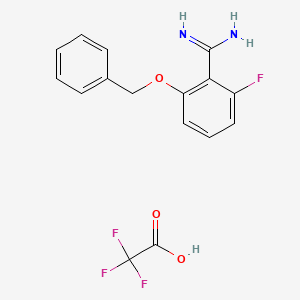


![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)

